tert-Butyl (((1S,2R)-2-aminocyclopropyl)methyl)carbamate
CAS No.:
Cat. No.: VC17356562
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O2 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | tert-butyl N-[[(1S,2R)-2-aminocyclopropyl]methyl]carbamate |
| Standard InChI | InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-6-4-7(6)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m0/s1 |
| Standard InChI Key | GJMNXRGGCJFUCQ-NKWVEPMBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H]1C[C@H]1N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CC1N |
Introduction
Synthesis of Carbamates
The synthesis of carbamates often involves the reaction of an amine with a carbonyl compound or the reaction of an isocyanate with an alcohol. For example, tert-Butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate is synthesized through similar principles, involving the reaction of amines with carbonyl compounds in the presence of suitable catalysts or reagents .
Applications of Carbamates
Carbamates have a wide range of applications:
-
Pharmaceuticals: They are used as intermediates in the synthesis of drugs and as active pharmaceutical ingredients themselves.
-
Pesticides: Carbamate pesticides are effective insecticides and are widely used in agriculture.
-
Organic Synthesis: Carbamates serve as versatile intermediates due to their ease of synthesis and modification.
Structural Characteristics
Carbamates exhibit specific structural features that contribute to their reactivity and applications:
-
Stereochemistry: The stereochemistry of carbamates can significantly influence their biological activity and chemical properties.
-
Solubility and Stability: Carbamates generally exhibit good solubility in organic solvents and are stable under normal conditions.
Research Findings
While specific research findings on tert-Butyl (((1S,2R)-2-aminocyclopropyl)methyl)carbamate are not available, studies on related carbamates highlight their potential in drug development and organic synthesis. For instance, tert-Butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate has been characterized in terms of its molecular structure and properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume